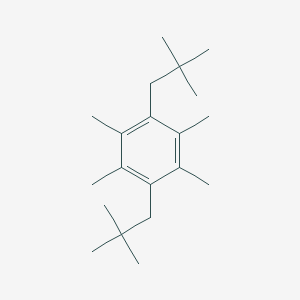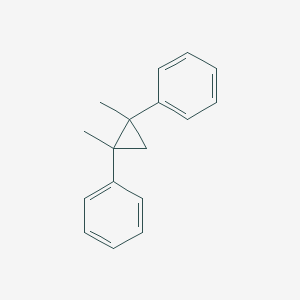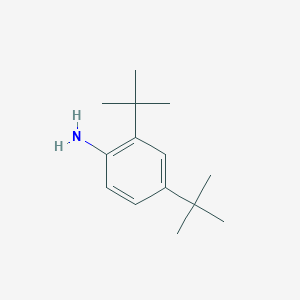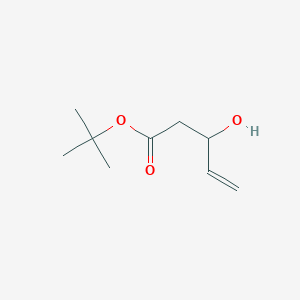
Tert-butyl 3-hydroxypent-4-enoate
Overview
Description
Tert-butyl 3-hydroxypent-4-enoate is a chemical compound with the molecular formula C9H16O3 . It is also known by its English name ®-tert-butyl 3-hydroxypent-4-enoate .
Physical And Chemical Properties Analysis
Tert-butyl 3-hydroxypent-4-enoate has a molecular weight of 172.22 g/mol . The predicted density is 0.992±0.06 g/cm3, and the predicted boiling point is 238.1±20.0 °C .
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-hydroxypent-4-enoate is a valuable reagent in organic synthesis. Its unique chemical structure allows for the synthesis of complex organic molecules. For example, it can be used in conjunction with diisopropylallylboronate and Grubbs’ first-generation catalyst for olefin metathesis reactions .
Drug Discovery
In the field of drug discovery, tert-butyl 3-hydroxypent-4-enoate’s reactivity is exploited for the development of new drugs. It serves as a building block for synthesizing pharmacologically active compounds.
In-vitro Studies
Safety and Hazards
Tert-butyl 3-hydroxypent-4-enoate is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken to avoid contact with skin and eyes, and formation of dust and aerosols .
Mechanism of Action
Target of Action
Tert-butyl 3-hydroxypent-4-enoate is a synthetic organic compound It’s often used as a reagent or precursor in chemical research .
Mode of Action
As a synthetic organic compound, it’s likely to interact with its targets through chemical reactions, possibly involving the hydroxy and enoate functional groups present in its structure .
Biochemical Pathways
As a reagent or precursor in chemical synthesis, it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
As a synthetic organic compound, its bioavailability would depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
As a chemical reagent, its effects would largely depend on the specific reactions it’s involved in .
Action Environment
The action, efficacy, and stability of Tert-butyl 3-hydroxypent-4-enoate can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other chemicals can also affect its reactivity and efficacy .
properties
IUPAC Name |
tert-butyl 3-hydroxypent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFPCKWYDQCBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472090 | |
| Record name | Tert-butyl 3-hydroxypent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxypent-4-enoate | |
CAS RN |
122763-67-1 | |
| Record name | Tert-butyl 3-hydroxypent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-enoic acid-3-hydroxy-, tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of tert-butyl 3-hydroxypent-4-enoate in the synthesis of transaldolase probes?
A: Tert-butyl 3-hydroxypent-4-enoate serves as a crucial starting material in the chemoenzymatic synthesis of 6-O-coumarinyl-5-deoxy-fructose (2), a fluorescent probe for transaldolase activity. [] The compound undergoes kinetic resolution by Amano PS lipase, yielding a specific enantiomer that is further utilized in the synthesis. This stereoselective step is essential for generating the desired diastereomeric probes used to investigate the stereoselectivity of transaldolases. []
Q2: How does the stereochemistry of tert-butyl 3-hydroxypent-4-enoate impact the study of transaldolases?
A: The stereochemistry of tert-butyl 3-hydroxypent-4-enoate plays a critical role in the development of stereospecific probes for transaldolase activity. The researchers utilized Amano PS lipase to selectively obtain one enantiomer of tert-butyl 3-hydroxypent-4-enoate. [] This specific enantiomer was then used to synthesize the 5-deoxy analogue probe (2), which demonstrated significantly different reactivity with transaldolase compared to its diastereomer. [] This difference in reactivity highlights the importance of the stereochemistry of the starting tert-butyl 3-hydroxypent-4-enoate in generating probes capable of discerning the stereoselectivity of transaldolases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




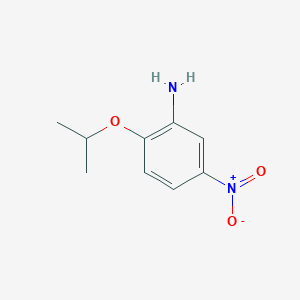
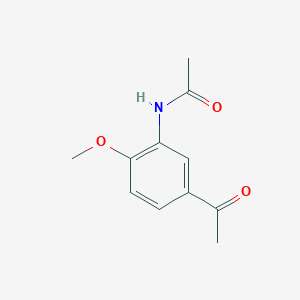
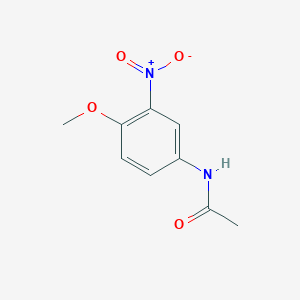
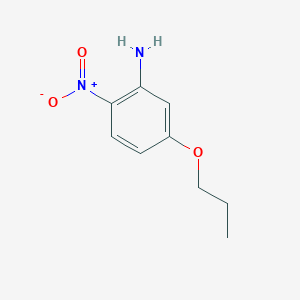

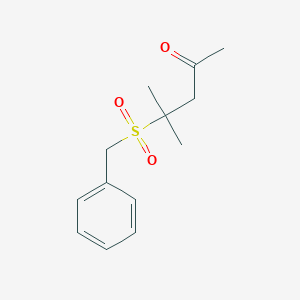
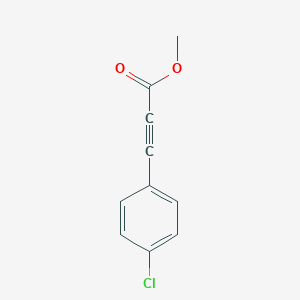
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
